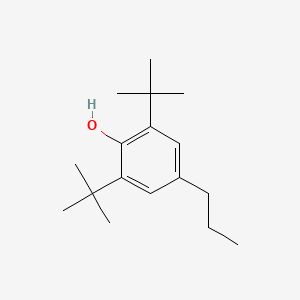
2,6-Di-tert-butyl-4-propylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-propylphenol is an organic compound belonging to the class of alkylated phenols. It is characterized by the presence of two tert-butyl groups and a propyl group attached to a phenolic ring. This compound is known for its antioxidant properties and is used in various industrial applications to prevent oxidation and degradation of materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Di-tert-butyl-4-propylphenol can be synthesized through a Friedel-Crafts alkylation reaction. The process involves the reaction of phenol with isobutene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs at elevated temperatures and under anhydrous conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route as described above. The process is scaled up to accommodate large volumes, and continuous flow reactors are often used to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Di-tert-butyl-4-propylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone methides.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under acidic conditions.
Major Products Formed
Oxidation: Quinone methides.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-propylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Wirkmechanismus
The antioxidant properties of 2,6-Di-tert-butyl-4-propylphenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The compound acts as a radical scavenger, preventing the initiation and propagation of oxidative chain reactions. The phenolic hydroxyl group plays a crucial role in this mechanism by forming stable phenoxyl radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Di-tert-butylphenol
- 2,6-Di-tert-butyl-4-methylphenol (BHT)
- 2,4-Di-tert-butylphenol
Uniqueness
2,6-Di-tert-butyl-4-propylphenol is unique due to the presence of the propyl group, which enhances its lipophilicity and potentially its antioxidant efficacy compared to other similar compounds. This structural difference can influence its solubility, reactivity, and overall performance in various applications .
Eigenschaften
CAS-Nummer |
4973-24-4 |
|---|---|
Molekularformel |
C17H28O |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-propylphenol |
InChI |
InChI=1S/C17H28O/c1-8-9-12-10-13(16(2,3)4)15(18)14(11-12)17(5,6)7/h10-11,18H,8-9H2,1-7H3 |
InChI-Schlüssel |
STHGHFNAPPFPQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


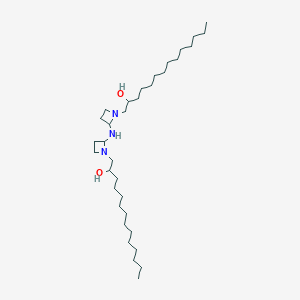

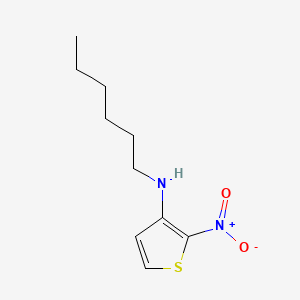


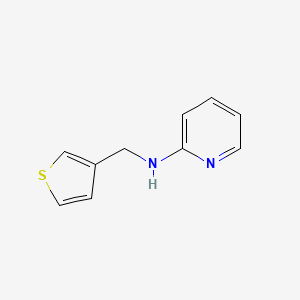


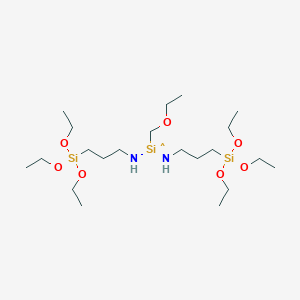
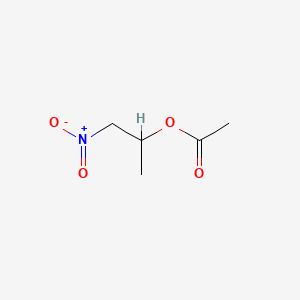
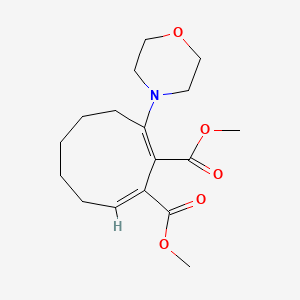
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
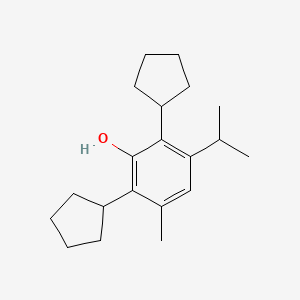
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)
